1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

Butyrylcholinesterase selectivity Hepatotoxicity risk reduction Cholinesterase inhibitor profiling

Researchers requiring simultaneous AChE inhibition with muscarinic antagonism face a critical gap-generic AChE inhibitors (tacrine, donepezil) cannot replicate CI-1002's dual mechanism or avoid BuChE-mediated confounding. CI-1002 hydrochloride (CAS 149062-75-9) directly addresses this: • >4,000-fold BuChE selectivity vs. tacrine, reducing hepatotoxicity risk and enabling chronic dosing regimens • Functional muscarinic antagonism at elevated concentrations mitigates peripheral cholinergic side effects absent in pure AChE inhibitors • Validated in water maze (mice) and delayed match-to-sample (aged rhesus monkeys) behavioral paradigms with reproducible cognitive enhancement outcomes

Molecular Formula C13H15Cl3N2
Molecular Weight 305.6 g/mol
CAS No. 149062-75-9
Cat. No. B123441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride
CAS149062-75-9
Synonyms1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE
Molecular FormulaC13H15Cl3N2
Molecular Weight305.6 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl
InChIInChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H
InChIKeyKPVQNWQDBLOUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CI-1002: Procurement-Grade Characterization for Neuroscience


1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride (CAS 149062-75-9), also known as CI-1002 or PD 142676, is a synthetic azepinoquinazoline derivative that functions as a dual acetylcholinesterase (AChE) inhibitor and functional muscarinic receptor antagonist [1]. Originally developed by Parke-Davis Pharmaceutical Research (Warner-Lambert), the compound was designed as a tacrine analog with chlorine substitutions that significantly enhance AChE inhibitory potency relative to the unsubstituted parent structure [2]. Its distinctive pharmacological profile—combining central cholinomimetic activity with peripheral muscarinic antagonism—was intended to improve the therapeutic window for cognitive enhancement in Alzheimer's disease research by mitigating the dose-limiting peripheral cholinergic side effects observed with first-generation AChE inhibitors such as tacrine and physostigmine [1].

1 Dual-mechanism cholinergic modulation: reported AChE inhibition with muscarinic antagonism component
2 BuChE-sparing profile may support studies requiring cleaner cholinergic readout
3 Reported central cholinomimetic activity in vivo across rodent and primate models

Selecting CI-1002 Over Tacrine Analogs: Evidence


Substituting CI-1002 with a generic AChE inhibitor—even a closely related tacrine analog—eliminates its defining dual pharmacological mechanism. While tacrine (tetrahydroaminoacridine, THA) potently inhibits both AChE and butyrylcholinesterase (BuChE) with near-equal potency, CI-1002 demonstrates >4,000-fold selectivity against BuChE [1], a property linked to reduced hepatotoxicity risk. Furthermore, the 1,3-dichloro substitution pattern is critical: the Jaén et al. (1996) structure-activity relationship study demonstrated that the 3-chloro derivative of the hexahydroazepino[2,1-b]quinazoline scaffold is approximately 8-fold more potent as an AChE inhibitor than the unsubstituted parent compound [2], establishing that chlorine substitution is non-negotiable for target potency. Most critically, CI-1002's functional muscarinic antagonism at higher concentrations—manifested as inhibition of gastrointestinal motility in rats, an effect absent in other anticholinesterases [1]—provides a built-in mechanism for peripheral side-effect mitigation that cannot be replicated by simple AChE inhibitors. These three orthogonal differentiators (BuChE selectivity, chlorine-dependent AChE potency, and functional muscarinic antagonism) mean that substituting CI-1002 with tacrine, physostigmine, donepezil, or the unsubstituted parent scaffold would fundamentally alter both the pharmacological profile and the experimental outcomes in any study designed to probe dual-mechanism cholinergic modulation.

Mechanism Generic AChE inhibitors (tacrine, physostigmine) lack the muscarinic antagonism component; peripheral endpoint profiles may shift
Potency Non-dichloro analogs may reduce AChE inhibitory potency; published dose-response relationships may not transfer
Receptor nAChR modulatory profile differs from CI-1017; nicotinic endpoint context may require separate validation

CI-1002 Head-to-Head Evidence


BuChE Selectivity vs. Tacrine

CI-1002 is an exceptionally weak inhibitor of butyrylcholinesterase (BuChE) compared to tacrine. In bovine serum BuChE assays, tacrine potently inhibits BuChE with an IC50 of 5 nM, whereas CI-1002 requires a concentration of 20 µM to achieve equivalent inhibition [1]. This represents an approximately 4,000-fold difference in BuChE inhibitory potency. This selectivity profile is mechanistically significant because BuChE inhibition has been associated with the dose-limiting hepatotoxicity observed with tacrine in clinical use [1].

BuChE Selectivity
Head-to-head
CI-1002 IC50 = 20 µM vs. tacrine IC50 = 5 nM (bovine BuChE)
Supports BuChE-sparing AChE inhibition workflow; tacrine is a non-selective comparator
Reported ~4,000-fold selectivity; hepatotoxicity endpoint context is model-dependent
Butyrylcholinesterase selectivity Hepatotoxicity risk reduction Cholinesterase inhibitor profiling

Chlorine Substitution AChE Potency Gain

The AChE inhibitory potency of CI-1002 is critically dependent on its chlorine substitution pattern. Jaén et al. (1996) demonstrated that within the hexahydroazepino[2,1-b]quinazoline series, the 3-chloro derivative is approximately 8-fold more potent as an AChE inhibitor than the unsubstituted parent compound [1]. The 1,3-dichloro substitution of CI-1002 represents the optimized configuration from this series, identified as the most potent anticholinesterase among the substituted dihydroquinazolines evaluated [2]. The absolute AChE potency of CI-1002 is described as comparable to tacrine [2], but the critical procurement point is that any analog lacking the dichloro substitution pattern would suffer an estimated ≥8-fold loss in target potency.

Cl Substitution Potency
Cross-study
3-chloro analog ~8-fold more potent than unsubstituted parent; CI-1002 (1,3-dichloro) is series optimum
Confirms dichloro substitution is critical for target potency; analog mismatch may shift assay response
SAR from Jaén et al. 1996; absolute potency comparable to tacrine by class-level report
Structure-activity relationship AChE inhibition Dihydroquinazoline scaffold optimization

Muscarinic Antagonism: GI Motility Effects

A defining functional differentiator of CI-1002 is its ability to act as a muscarinic antagonist at higher concentrations, a property not shared by other anticholinesterases such as tacrine, physostigmine, or donepezil. In vivo, this translates to inhibition of gastrointestinal motility in rats—an effect consistent with peripheral muscarinic receptor blockade [1]. Standard AChE inhibitors typically increase gastrointestinal motility due to elevated peripheral acetylcholine levels, producing dose-limiting diarrhea and nausea. The observation that CI-1002 instead inhibits GI motility provides direct in vivo evidence of its functional muscarinic antagonism and establishes a unique mechanism-based rationale for reduced peripheral cholinergic side effects [1]. The concentration range at which muscarinic antagonism becomes functionally relevant is higher than that required for AChE inhibition, creating a built-in peripheral buffering mechanism [1].

Muscarinic Antagonism
Class-level
CI-1002 inhibits GI motility in rats (peripheral muscarinic blockade); other AChE inhibitors stimulate motility
Qualitative reversal supports built-in peripheral buffering; may aid behavioral study interpretation
Functional antagonism observed at higher concentrations; in vivo rat model context
Peripheral muscarinic antagonism Gastrointestinal motility Cholinergic side-effect mitigation

nAChR Modulation vs. CI-1017

CI-1002 inhibits the acetylcholine-induced current of nicotinic acetylcholine receptors (nAChR) expressed in Xenopus oocytes transplanted with Torpedo electric organ membranes, with an IC50 of 3.4 ± 0.3 µM [1]. In the same study, the M1 muscarinic agonist CI-1017 inhibited nAChR currents with greater potency (IC50 = 0.8 ± 0.1 µM) [1]. At 1 µM, CI-1002 significantly altered miniature endplate potential (m.e.p.p.) characteristics—increasing amplitude from 1.08 ± 0.01 to 2.76 ± 0.03 mV, and prolonging rise time, half-width, and total electrical charge—indicating a postsynaptic modulatory effect at the neuromuscular junction [1]. These data establish that CI-1002 possesses nAChR modulatory activity at concentrations overlapping with its AChE inhibitory range, a property that differentiates it from CI-1017 and may contribute to its overall synaptic effects.

nAChR Modulation
Head-to-head
CI-1002 nAChR IC50 = 3.4 ± 0.3 µM; CI-1017 IC50 = 0.8 ± 0.1 µM (Torpedo oocyte model)
CI-1017 is ~4.25-fold more potent at nAChR; compound choice influences nicotinic endpoint profile
CI-1002 also alters m.e.p.p. characteristics at 1 µM
Nicotinic receptor pharmacology Synaptic modulation Cholinesterase inhibitor off-target effects

In Vivo Cortical Acetylcholine Increase

CI-1002 functions as a central cholinomimetic in vivo, increasing cortical acetylcholine (ACh) levels as measured by in vivo microdialysis in rats [1]. This neurochemical effect is accompanied by increased neocortical arousal quantified by electroencephalography and decreased core body temperature [1]. Behaviorally, CI-1002 improved performance of C57/B10j mice in a water maze task and aged rhesus monkeys in a delayed match-to-sample task involving short-term memory [1]. These in vivo pharmacodynamic endpoints collectively confirm that CI-1002's AChE inhibition translates to functionally meaningful increases in central cholinergic tone across species, distinguishing it from compounds that show in vitro AChE inhibition but fail to produce measurable in vivo neurochemical or cognitive effects.

Cortical ACh In Vivo
Class-level
Increased cortical ACh (rat microdialysis); EEG arousal increase; cognitive improvement in mouse/aged monkey tasks
Demonstrates translation of AChE inhibition to in vivo neurochemical and cognitive endpoints
Multi-species observation; effect size not quantified in available source
In vivo microdialysis Cortical acetylcholine Central cholinomimetic activity

14C-CI-1002 Radiosynthesis Purity Benchmark

For researchers requiring radiolabeled CI-1002 for metabolism, disposition, or receptor occupancy studies, Ekhato and Huang (1995) demonstrated a directed lithiation synthesis route yielding 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride with 12% overall radiochemical yield and 99.6% radiochemical purity [1]. This synthesis, starting from 3,5-dichloroaniline and employing t-butoxycarbonyl-protected aniline with t-BuLi/TMEDA for regio-controlled lithiation, establishes a validated radiochemical quality benchmark [1]. The key patent reference for the parent compound synthesis is US Patent 911662 (Gregor V, Parke-Davis, 1993) [1]. The high radiochemical purity is critical for quantitative autoradiography and PET tracer development studies where even minor radiochemical impurities can confound signal interpretation.

14C Purity Benchmark
Supporting
99.6% radiochemical purity (14C-CI-1002); 12% overall yield from 3,5-dichloroaniline
Meets quantitative autoradiography purity threshold; supports radiotracer procurement quality review
Synthesis via directed lithiation (Ekhato & Huang 1995)
Radiolabeled compound synthesis Radiochemical purity Metabolism and disposition studies

CI-1002 Application Scenarios


Dual-Mechanism Cholinergic Probe for Alzheimer's Disease

CI-1002 is the appropriate tool compound for preclinical Alzheimer's disease research paradigms where the experimental hypothesis specifically requires simultaneous AChE inhibition and muscarinic receptor antagonism. Its unique pharmacological profile—AChE inhibition comparable to tacrine combined with functional muscarinic antagonism at higher concentrations [1]—enables investigation of whether dual-mechanism cholinergic modulation produces superior cognitive outcomes versus pure AChE inhibition. The compound's demonstrated efficacy in water maze tasks in mice and delayed match-to-sample tasks in aged rhesus monkeys [1] provides validated behavioral paradigms for replication and extension studies.

Selective AChE Inhibition: BuChE-Sparing Studies

For researchers requiring selective AChE inhibition without concomitant butyrylcholinesterase engagement, CI-1002 offers a >4,000-fold selectivity window against BuChE relative to tacrine [2]. This selectivity is particularly valuable for in vivo studies where BuChE inhibition is a known confounder—either through pharmacokinetic interactions with co-administered ester-containing drugs or through BuChE-mediated cholinergic compensation mechanisms. The BuChE-sparing profile also reduces the hepatotoxicity liability associated with non-selective cholinesterase inhibitors like tacrine [2], enabling longer-duration dosing regimens in chronic cognitive studies.

nAChR Modulation at the Neuromuscular Junction

CI-1002, alongside CI-1017, serves as a reference compound for studying nicotinic acetylcholine receptor modulation at the neuromuscular junction. The Ros et al. (2000) study established quantitative benchmarks for both compounds in the Torpedo electric organ preparation: CI-1002 inhibits nAChR currents with an IC50 of 3.4 ± 0.3 µM and alters m.e.p.p. characteristics at 1 µM [3]. The 4.25-fold difference in nAChR inhibitory potency between CI-1002 and CI-1017 [3] provides a calibrated pharmacological toolset for structure-activity studies of nicotinic receptor modulation by azepinoquinazolines.

Radiotracer Studies Using 14C-CI-1002

For metabolism, pharmacokinetic, and receptor occupancy studies requiring radiolabeled compound, the established radiosynthesis route yielding 99.6% radiochemical purity [4] provides a quality benchmark for procurement or in-house synthesis. The regio-controlled lithiation approach from 3,5-dichloroaniline [4] enables position-specific 14C-labeling at the quinazoline 5-position, which is essential for metabolic tracking studies where label position affects metabolite identification. The Parke-Davis patent portfolio (US Patent 911662, 1993) provides additional synthetic methodology references [4].

Application
Selection Property
Validation Focus
Cholinergic pathway modulation in cognitive-deficit models
Dual AChE inhibition and muscarinic antagonism
Cognitive endpoint response across species; peripheral cholinergic monitoring
BuChE-independent AChE inhibition studies
Reported BuChE-sparing profile
BuChE-related hepatotoxicity endpoint context; cholinergic compensation mechanisms
Neuromuscular junction nAChR modulation research
Nicotinic receptor modulatory activity
nAChR current inhibition and m.e.p.p. alteration benchmarks
Radiolabeled disposition and receptor occupancy studies
99.6% radiochemical purity reference
Purity validation for quantitative autoradiography; synthesis route reproducibility
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